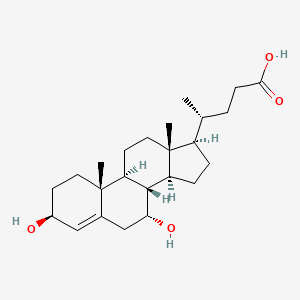
3beta,7alpha-Dihydroxychol-4-en-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,7alpha-Dihydroxychol-4-en-24-oic Acid is a bile acid derivative with a molecular formula of C24H38O4. It is a naturally occurring compound found in human bile and plays a significant role in the digestion and absorption of fats.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for 3beta,7alpha-Dihydroxychol-4-en-24-oic Acid typically involve the modification of bile acids through chemical reactions such as oxidation, reduction, and hydroxylation. These reactions are carried out under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using advanced techniques and equipment. The process includes the isolation of bile acids from natural sources, followed by chemical modifications to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3beta,7alpha-Dihydroxychol-4-en-24-oic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which have applications in various fields.
Scientific Research Applications
3beta,7alpha-Dihydroxychol-4-en-24-oic Acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bile acids and derivatives.
Biology: Studied for its role in bile acid metabolism and its impact on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and dietary supplements.
Mechanism of Action
The mechanism by which 3beta,7alpha-Dihydroxychol-4-en-24-oic Acid exerts its effects involves its interaction with molecular targets and pathways in the body. It acts as a signaling molecule, influencing various biological processes such as lipid metabolism and immune response.
Comparison with Similar Compounds
Cholic Acid
Deoxycholic Acid
Lithocholic Acid
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h12,14,16-20,22,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
InChI Key |
HCXLGXVBNGIUAC-YCBRVCGJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C[C@H](CC[C@]34C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(CCC34C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


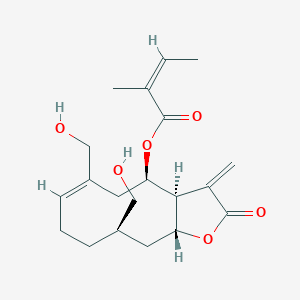
![3Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;hydrochloride](/img/structure/B15361287.png)
![6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine](/img/structure/B15361294.png)
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B15361301.png)
![6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15361314.png)
![but-2-enedioic acid;tert-butyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15361322.png)
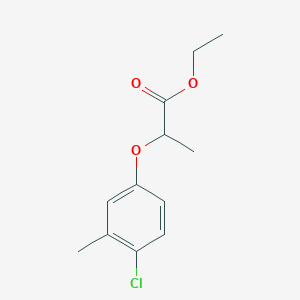
![O-(3-Chlorophenyl) S-[cyanamide(methylthio)-methyl]carbonodithioate](/img/structure/B15361336.png)
![5,6,11,12-Tetrabromodibenzo[a,e][8]annulene](/img/structure/B15361343.png)
![tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate](/img/structure/B15361344.png)
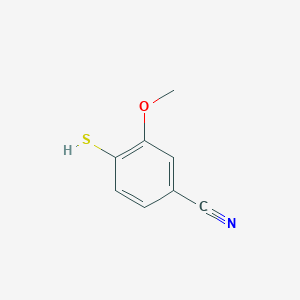
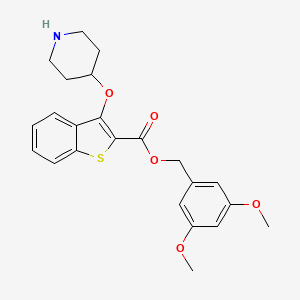
![1-[5-(Methanesulfonyl)pyridin-2-yl]piperazine](/img/structure/B15361377.png)
![(7R)-2-Bromo-7-methyl-5,6-dihydropyrrolo[1,2-A]imidazol-7-OL](/img/structure/B15361380.png)
